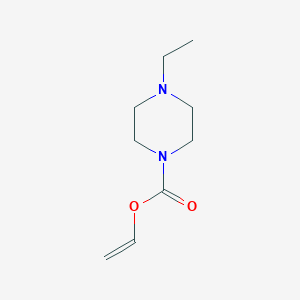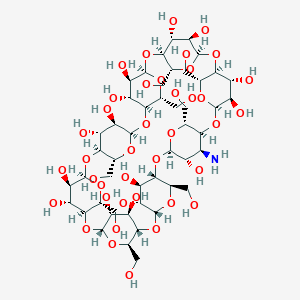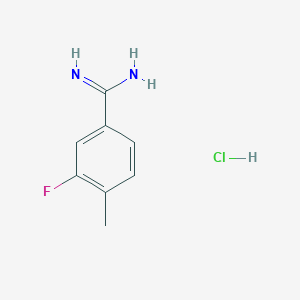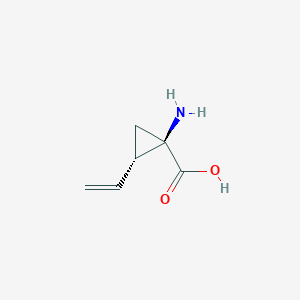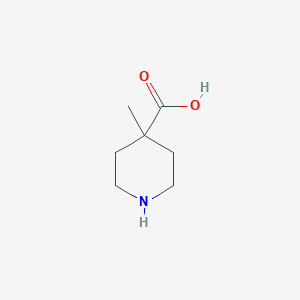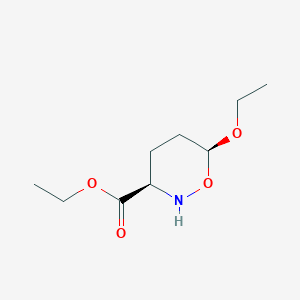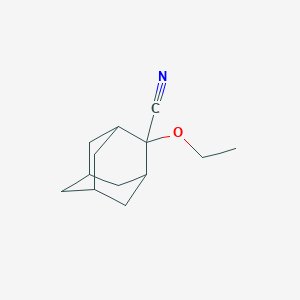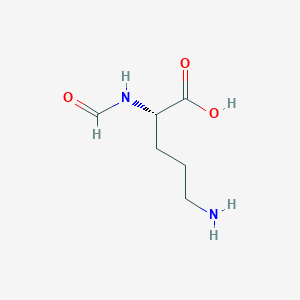
N~2~-Formyl-L-ornithine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-Formyl-L-ornithine (FLO) is a naturally occurring compound that has been studied for its potential therapeutic applications. FLO is a derivative of the amino acid ornithine, and it has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N~2~-Formyl-L-ornithine is not fully understood, but it is believed to be related to its ability to modulate cellular signaling pathways. N~2~-Formyl-L-ornithine has been shown to inhibit the activity of enzymes involved in the biosynthesis of polyamines, which are essential for cell growth and proliferation. N~2~-Formyl-L-ornithine has also been shown to inhibit the activity of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. By inhibiting the activity of these enzymes, N~2~-Formyl-L-ornithine can reduce cell growth and proliferation.
Effets Biochimiques Et Physiologiques
N~2~-Formyl-L-ornithine has a variety of biochemical and physiological effects. N~2~-Formyl-L-ornithine has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N~2~-Formyl-L-ornithine has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In addition, N~2~-Formyl-L-ornithine has been shown to inhibit the growth of cancer cells by reducing the biosynthesis of polyamines.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-Formyl-L-ornithine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. N~2~-Formyl-L-ornithine can be purified by recrystallization, and its purity can be confirmed using analytical techniques such as NMR and HPLC. However, N~2~-Formyl-L-ornithine also has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. In addition, the mechanism of action of N~2~-Formyl-L-ornithine is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on N~2~-Formyl-L-ornithine. One area of research is the development of water-soluble derivatives of N~2~-Formyl-L-ornithine that can be administered in vivo. Another area of research is the identification of the molecular targets of N~2~-Formyl-L-ornithine and the signaling pathways that are involved in its effects. In addition, further studies are needed to explore the potential therapeutic applications of N~2~-Formyl-L-ornithine in a variety of diseases, including cancer, inflammation, and neurological disorders.
Méthodes De Synthèse
N~2~-Formyl-L-ornithine can be synthesized in the laboratory by reacting L-ornithine with formic acid. The reaction produces a white crystalline solid that can be purified by recrystallization. The purity of the N~2~-Formyl-L-ornithine can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N~2~-Formyl-L-ornithine has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. N~2~-Formyl-L-ornithine has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N~2~-Formyl-L-ornithine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
160200-90-8 |
|---|---|
Nom du produit |
N~2~-Formyl-L-ornithine |
Formule moléculaire |
C6H12N2O3 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
(2S)-5-amino-2-formamidopentanoic acid |
InChI |
InChI=1S/C6H12N2O3/c7-3-1-2-5(6(10)11)8-4-9/h4-5H,1-3,7H2,(H,8,9)(H,10,11)/t5-/m0/s1 |
Clé InChI |
HASCYVPYQRPYDC-YFKPBYRVSA-N |
SMILES isomérique |
C(C[C@@H](C(=O)O)NC=O)CN |
SMILES |
C(CC(C(=O)O)NC=O)CN |
SMILES canonique |
C(CC(C(=O)O)NC=O)CN |
Synonymes |
L-Ornithine, N2-formyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate](/img/structure/B68533.png)

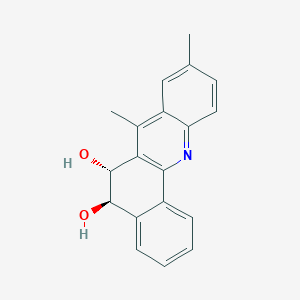

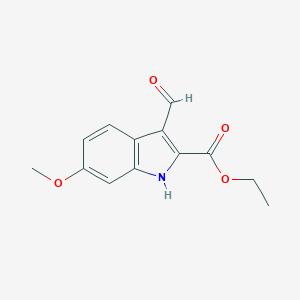
![Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate](/img/structure/B68548.png)
